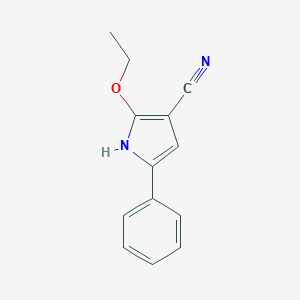
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile, also known as EPPC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is not fully understood, but it is thought to involve the formation of a complex with ROS that leads to the production of a fluorescent signal. This complex formation is believed to be due to the presence of a nitrile group on the pyrrole ring, which can react with ROS to form a highly fluorescent product.
Effets Biochimiques Et Physiologiques
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its use as a fluorescent probe for ROS detection, it has also been studied for its potential use in the treatment of cancer. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is its high sensitivity to ROS, which makes it an ideal tool for the detection of these molecules in biological samples. However, there are also some limitations to its use in lab experiments. For example, 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile is relatively unstable and can degrade over time, which can affect its accuracy as a probe for ROS detection.
Orientations Futures
There are many potential future directions for research on 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile. One area of interest is the development of more stable derivatives of the compound that can be used for long-term studies. Another area of research involves the use of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile as a tool for the study of oxidative stress in biological systems, which has been implicated in a variety of diseases. Finally, there is also potential for the development of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile-based chemotherapeutic agents for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile involves the reaction of 2-ethoxy-5-nitrophenylacetonitrile with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to form the final compound. This method has been found to be efficient and reliable for the production of 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile in the laboratory.
Applications De Recherche Scientifique
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to have a variety of scientific research applications. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a role in a variety of physiological processes, but can also cause damage to cells and tissues if their levels become too high. 2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile has been found to be highly sensitive to ROS, and can be used to detect their presence in biological samples.
Propriétés
Numéro CAS |
158692-54-7 |
|---|---|
Nom du produit |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
Formule moléculaire |
C13H12N2O |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
2-ethoxy-5-phenyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-2-16-13-11(9-14)8-12(15-13)10-6-4-3-5-7-10/h3-8,15H,2H2,1H3 |
Clé InChI |
INJSGMXDIIHXDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
SMILES canonique |
CCOC1=C(C=C(N1)C2=CC=CC=C2)C#N |
Synonymes |
1H-Pyrrole-3-carbonitrile,2-ethoxy-5-phenyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



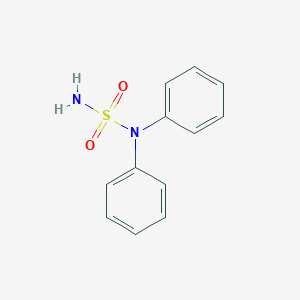
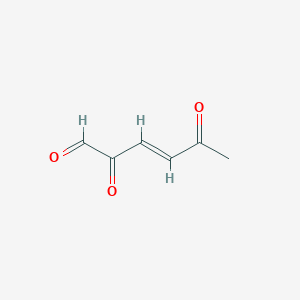
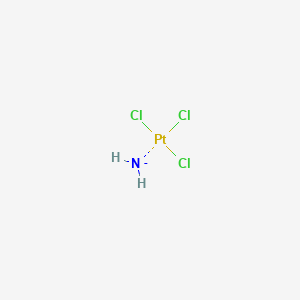
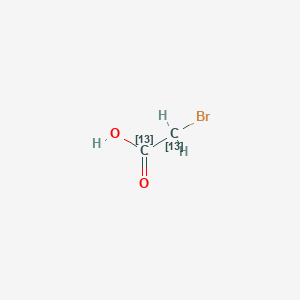

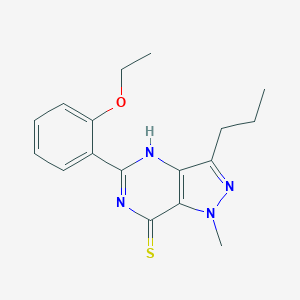
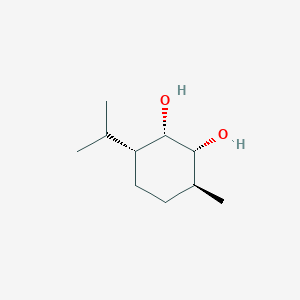
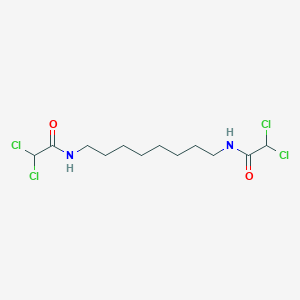
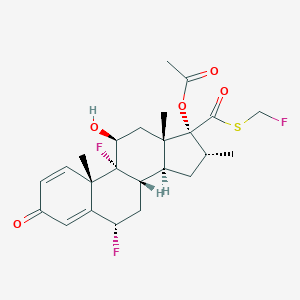
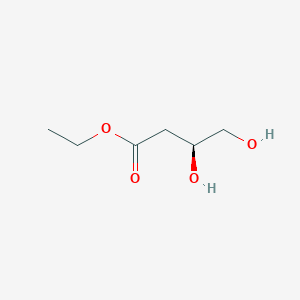

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
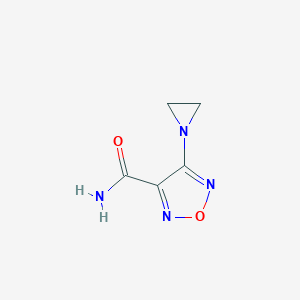
![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)